![molecular formula C20H20FN3O B2642861 (1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1797182-03-6](/img/structure/B2642861.png)
(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . It’s known for its wide range of chemical and biological properties, making it an important component in the development of new drugs . The fluorophenyl group, on the other hand, is a phenyl ring substituted with a fluorine atom, which can contribute to the bioactivity of the compound.
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzimidazole derivatives are generally synthesized using condensation . A variety of synthetic routes exist for benzimidazole and its derived products .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Synthesis and Characterization
- Oligobenzimidazoles Synthesis: A study focused on synthesizing benzimidazole monomers and converting them into oligomers. These oligomers were characterized for their optical, electrical, electrochemical, and thermal properties, highlighting their potential in materials science applications (Anand & Muthusamy, 2018).
Optical and Electrical Properties
- Low-Cost Emitters: Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated the synthesis of compounds with significant Stokes' shift and tunable quantum yields. These findings suggest potential applications in low-cost luminescent materials (Volpi et al., 2017).
Molecular Structures
- Crystal Structure Analysis: A study detailed the crystal structures of V-shaped ligands with N-heterocycles, offering insights into molecular interactions and potential applications in the design of molecular materials (Wang et al., 2017).
Biological Activities
- Antimicrobial and Cytotoxicity Screening: Novel benzimidazole analogs were synthesized and evaluated for antimicrobial activity and cytotoxicity, demonstrating significant potential as antimicrobial agents (Shankar et al., 2018).
- Tubulin Polymerization Inhibitors: New conjugates were synthesized and shown to inhibit tubulin polymerization, indicating potential applications in cancer therapy (Mullagiri et al., 2018).
properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-7-4-14(5-8-17)16-3-1-2-10-24(12-16)20(25)15-6-9-18-19(11-15)23-13-22-18/h4-9,11,13,16H,1-3,10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOHSSNGZMWWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.